molecular formula C14H8ClNO3 B1609015 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid CAS No. 52413-55-5

8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid

Cat. No. B1609015
CAS RN: 52413-55-5
M. Wt: 273.67 g/mol
InChI Key: CCGVQHQIJOPNNV-UHFFFAOYSA-N
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Description

8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is a chemical compound with the CAS Number: 52413-55-5. It has a molecular weight of 273.68 . The IUPAC name for this compound is 8-chloro-2-(2-furyl)-4-quinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is 1S/C14H8ClNO3/c15-10-4-1-3-8-9 (14 (17)18)7-11 (16-13 (8)10)12-5-2-6-19-12/h1-7H, (H,17,18) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

8-chloro-2-(2-furyl)quinoline-4-carboxylic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Characterization of Bitter-Tasting Compounds

A novel bioassay named taste dilution analysis (TDA) identified a compound with an intense bitter taste, derived from the Maillard reaction products, which could potentially include derivatives of quinoline acids like 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. This compound, named quinizolate, exhibited an exceptionally low detection threshold, suggesting its significance in food chemistry and flavor analysis Frank, Ottinger, & Hofmann, 2001.

Synthesis of New Chemical Derivatives

Research has explored the synthesis of new benzoquinoline derivatives, including those related to 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid. These compounds have been evaluated for their antibacterial and antifungal activities, showing potential applications in developing new pharmaceuticals Bakhite, 2000.

Advanced Organic Synthesis Techniques

Studies on deproto-metallation using mixed lithium-zinc and lithium-copper bases provide insights into the chemical behavior of 2-substituted quinolines. This research has implications for the development of novel synthetic pathways in organic chemistry, potentially affecting compounds like 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid Marquise et al., 2014.

Development of Novel Antibacterial Agents

Synthesis and characterization studies of N-bridged heterocycles containing quinoline and nitrofuran moieties, including 2-(2-furyl)quinoline derivatives, highlight the potential for developing novel antibacterial agents. These compounds exhibited significant antibacterial activity, especially those containing the nitrofuran moiety Holla, Shridhara, Rao, & Poojary, 2002.

Exploration of Chelating Agents and Ion Sensors

Research into quinoline derivatives as analytical reagents and chelating agents for metal ions underscores the utility of these compounds in analytical chemistry. The ability to selectively extract and detect metal ions such as copper and cadmium suggests applications in environmental monitoring and remediation Dutt, Sanayal, & Nag, 1968; Moberg et al., 1990.

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 8-chloro-2-(2-furyl)quinoline-4-carboxylic acid . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

8-chloro-2-(furan-2-yl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGVQHQIJOPNNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397354
Record name 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid

CAS RN

52413-55-5
Record name 8-chloro-2-(2-furyl)quinoline-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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